molecular formula C35H36FN3O4 B1192814 HL16

HL16

Cat. No. B1192814
M. Wt: 581.69
InChI Key: QZPYNMNJEWKZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HL16 is a highly potent CETP inhibitor in vitro, which exhibits favorable HDL-C enhancement and LDL-C reduction in vivo by hamster. HL16 was demonstrated to occupy the CETP binding site and form interactions with the key amino acid residues.

Scientific Research Applications

1. Chromatin Structure and Protein Interactions

Histone H4-K16 acetylation (H4-K16Ac), a modification of histone H4 on lysine 16, plays a crucial role in controlling chromatin structure and protein interactions. It inhibits the formation of compact chromatin fibers and affects the functional interactions between chromatin and non-histone proteins like the adenosine triphosphate–utilizing chromatin assembly and remodeling enzyme ACF. This single histone modification significantly modulates both higher order chromatin structure and functional interactions, impacting gene expression and regulation (Shogren-Knaak et al., 2006).

2. Polyhydroxyalkanoates Production

Cupriavidus necator H16 is known for its efficient production of polyhydroxyalkanoates (PHAs), a family of diverse polymers. Genome characteristics of C. necator H16, including PHA machinery proteins and fatty acid metabolism, have been instrumental in devising engineering strategies to enhance PHA production. This organism demonstrates the potential of genome features in biotechnological applications, particularly in the production of biodegradable plastics and other biopolymers (Kutralam-Muniasamy & Pérez-Guevara, 2018).

3. Biotechnological Applications of Ralstonia eutropha H16

Ralstonia eutropha H16, a non-pathogenic betaproteobacterium, has garnered significant interest due to its metabolic versatility and capability of utilizing renewable resources. It serves as a model organism for the study of poly(β-hydroxybutyrate) metabolism, a polyester accumulated within cells for carbon and energy storage. The insights gained from R. eutropha H16 have been applied in various biotechnological fields, including the production of biopolymers, alcohols, alkanes, and other valuable chemicals (Raberg et al., 2018).

4. Bioplastic Production by Ralstonia eutropha H16

The genome sequence of Ralstonia eutropha H16 has been pivotal in understanding its capability to produce and store large amounts of polyesters like poly[R-(–)-3-hydroxybutyrate], which are used for biodegradable plastic production. The genome analysis has provided insights into exploiting the biotechnological potential of R. eutropha H16, enhancing our understanding of its metabolic versatility (Pohlmann et al., 2006).

5. Hydrogenase Research in Ralstonia eutropha H16

The study of oxygen-tolerant [NiFe]-hydrogenases in Ralstonia eutropha H16 has been driven by the desire to utilize these enzymes in biotechnological applications, especially for hydrogen oxidation. R. eutropha H16 produces three distinct [NiFe]-hydrogenases, each with unique physiological roles and potential applications in sustainable energy technologies (Burgdorf et al., 2006).

properties

Product Name

HL16

Molecular Formula

C35H36FN3O4

Molecular Weight

581.69

IUPAC Name

4-(4-{3-[(4-Fluoro-benzyl)-(3-phenoxy-phenyl)-amino]-propionyl}-piperazin-1-yl)-benzoic acid ethyl ester

InChI

InChI=1S/C35H36FN3O4/c1-2-42-35(41)28-13-17-30(18-14-28)37-21-23-38(24-22-37)34(40)19-20-39(26-27-11-15-29(36)16-12-27)31-7-6-10-33(25-31)43-32-8-4-3-5-9-32/h3-18,25H,2,19-24,26H2,1H3

InChI Key

QZPYNMNJEWKZBN-UHFFFAOYSA-N

SMILES

O=C(OCC)C1=CC=C(N2CCN(C(CCN(CC3=CC=C(F)C=C3)C4=CC=CC(OC5=CC=CC=C5)=C4)=O)CC2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HL-16;  HL 16;  HL16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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